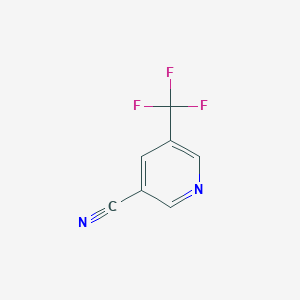

5-(Trifluoromethyl)nicotinonitrile

Description

Contextualization within Fluorinated Pyridine (B92270) Derivatives Research

Fluorinated pyridine derivatives are a critical area of study due to the profound impact of fluorine substitution on the biological and physical properties of molecules. nih.govresearchgate.net Incorporating fluorine or fluorine-containing groups into the pyridine ring can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.orgresearchgate.net The pyridine scaffold itself is a well-established feature in many pharmaceuticals and agrochemicals.

5-(Trifluoromethyl)nicotinonitrile is a prime example of a strategically fluorinated pyridine. The presence of the trifluoromethyl group, a potent electron-withdrawing substituent, significantly influences the electronic properties of the pyridine ring. This modification, in conjunction with the synthetically versatile nitrile group, provides a valuable platform for developing new chemical entities with tailored characteristics for various research applications.

Significance of Trifluoromethyl and Nitrile Moieties in Modern Organic Chemistry

The trifluoromethyl (-CF3) and nitrile (-C≡N) groups are two of the most important functional groups in modern organic chemistry, particularly for the development of pharmaceuticals.

The trifluoromethyl group is prized for its ability to enhance several key molecular properties. wikipedia.org Its high electronegativity can alter the acidity of nearby functional groups and it is known to increase metabolic stability by blocking sites that are prone to enzymatic degradation. fiveable.me This functional group can also improve a molecule's ability to permeate biological membranes due to its lipophilic nature. fiveable.me Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

The nitrile group is a versatile and valuable functional group in organic synthesis. pearson.comnumberanalytics.com It can be converted into a variety of other functional groups, including primary amines and carboxylic acids, making it a key intermediate in many synthetic pathways. pearson.comfiveable.menumberanalytics.com The nitrile group itself can participate in important intermolecular interactions, such as hydrogen bonding, and its linear geometry allows it to fit well into the active sites of proteins. nih.gov Over 70 approved drugs contain a nitrile group in their structure. nih.gov

The combination of these two powerful functional groups in this compound makes it a highly sought-after building block for creating new molecules with desirable pharmacological profiles.

Overview of Research Trajectories and Future Potential for this compound

Current research involving this compound primarily focuses on its application as a synthetic intermediate for producing novel, biologically active compounds. researchgate.net The strategic placement of its functional groups allows for a wide range of chemical modifications, enabling the construction of diverse and complex molecular architectures.

A significant area of research has been the use of this compound to synthesize new heterocyclic structures. The nitrile group can be readily transformed or used in cyclization reactions to build new ring systems, while the trifluoromethyl group helps to fine-tune the properties of the final product. This has led to the creation of novel compounds that have been explored for their potential as new medicines and agricultural chemicals. researchgate.net For example, nicotinonitrile derivatives have been investigated for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net

The future potential for this compound is substantial. The ongoing need for new drugs with improved effectiveness and safety profiles drives the demand for versatile and well-understood chemical building blocks. Its proven utility in creating complex molecules, coupled with the advantageous properties imparted by the trifluoromethyl group, ensures its continued importance in synthetic and medicinal chemistry. Future research will likely focus on discovering new synthetic methods that utilize this compound and on evaluating the biological activities of the novel molecules derived from it.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWFNLPVIMFXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651258 | |

| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951624-83-2 | |

| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Trifluoromethyl Nicotinonitrile and Its Key Intermediates

Established Synthetic Routes to the 5-(Trifluoromethyl)nicotinonitrile Core Structure

The construction of the this compound core is central to accessing a wide range of biologically active molecules. The primary approaches involve either building the trifluoromethyl-substituted pyridine (B92270) ring system from acyclic precursors or introducing the trifluoromethyl and nitrile functionalities onto a pre-existing pyridine ring.

Multi-Step Approaches from Pyridine Precursors

A common strategy for synthesizing trifluoromethylpyridines involves the chlorination and subsequent fluorination of picoline (methylpyridine). nih.gov This foundational method, first reported in 1947, has been adapted and refined for the production of various trifluoromethylpyridine isomers. nih.gov For instance, 3-picoline can be converted to 2-chloro-5-methylpyridine, which then undergoes further transformations to introduce the trifluoromethyl group. nih.govjst.go.jp

One of the most in-demand intermediates, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), is often synthesized from 3-picoline. nih.govjst.go.jp The process can involve liquid-phase chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059), followed by vapor-phase fluorination to yield the desired product. nih.govjst.go.jp Another approach utilizes a simultaneous vapor-phase chlorination and fluorination at high temperatures over a transition metal catalyst. nih.govjst.go.jp These methods highlight the industrial importance of controlling the substitution pattern on the pyridine ring.

The synthesis of the nicotinonitrile functionality can be achieved through various methods, including the dehydration of nicotinamide (B372718) using reagents like phosphorus pentoxide. orgsyn.org

In Situ Generation and Subsequent Functionalization of Related Nicotinonitrile Derivatives

While direct synthesis of this compound is a primary goal, the in situ generation and functionalization of related derivatives, such as 6-hydroxy-5-(trifluoromethyl)nicotinonitrile, are also valuable strategies. These intermediates can then be converted to the target compound through subsequent chemical modifications. The synthesis of such derivatives often relies on cyclo-condensation reactions, where a trifluoromethyl-containing building block is used to construct the pyridine ring. researchoutreach.org

Synthesis of Halogenated Trifluoromethylnicotinonitrile Analogs

Halogenated analogs of trifluoromethylnicotinonitrile are important intermediates and can also possess significant biological activity. Their synthesis involves specific halogenation strategies applied to the pyridine ring.

Fluorination Strategies for Pyridine Ring Systems

The introduction of fluorine, particularly as a trifluoromethyl group, is a critical step. A widely used method is the chlorine/fluorine exchange on a trichloromethylpyridine precursor. nih.gov For example, 2,3-dichloro-5-(trichloromethyl)pyridine can be fluorinated using anhydrous hydrogen fluoride (B91410) or other fluorinating agents like antimony trifluoride to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govgoogle.comgoogle.com This reaction is often carried out at elevated temperatures. google.com A patent describes a one-step direct fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine to synthesize 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine. google.com

Chlorination and Bromination Reactions on Nicotinonitrile Scaffolds

The introduction of chlorine and bromine onto the nicotinonitrile scaffold can be achieved through various methods. rsc.orgrsc.org Direct chlorination of pyridine rings is a common industrial process, often utilizing chlorine gas and sometimes a catalyst. nih.govjst.go.jp For instance, the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine involves the on-ring chlorination of 2-chloro-5-(trichloromethyl)pyridine, which can be catalyzed by antimony trichloride. google.com The conditions for these reactions, such as temperature and the molar ratio of reactants, are crucial for controlling the degree and position of halogenation. nih.gov

Preparation of Trifluoromethyl-Substituted Pyridine-2(1H)-thione/one Derivatives

Trifluoromethyl-substituted pyridine-2(1H)-thiones and pyridine-2(1H)-ones are versatile intermediates that can be converted to a variety of other functionalized pyridines.

The synthesis of pyridine-2(1H)-thione derivatives can be accomplished through the reaction of an appropriate enamine with cyanothioacetamide. neliti.comresearchgate.netscirp.org These thiones can then undergo further reactions, such as S-alkylation, to introduce additional functional groups. researchgate.net For example, 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione can be reacted with ethyl chloroacetate (B1199739) to yield further functionalized products. researchgate.net

Pyridine-2(1H)-one derivatives, such as 6-(trifluoromethyl)pyridin-2(1H)-one, can be prepared via cyclocondensation methods. nih.gov The synthesis of 4-trifluoromethyl-2(1H)-pyridinone has also been a subject of study. google.com These pyridinone and pyridinethione scaffolds provide a platform for further chemical elaboration to access a diverse range of trifluoromethyl-substituted pyridine compounds.

One-Pot Synthetic Protocols (e.g., Claisen Condensation, Thorpe-Guareschi Reaction)

One-pot reactions, which involve the formation of multiple chemical bonds in a single reaction vessel, offer an efficient approach to complex molecules from simple precursors. The Thorpe-Guareschi reaction, a classic method for pyridine synthesis, exemplifies this strategy. drugfuture.com This reaction typically involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia (B1221849) to form a substituted 2-pyridone. drugfuture.com

An advanced version of the Guareschi-Thorpe reaction utilizes a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide, a 1,3-dicarbonyl compound, and ammonium (B1175870) carbonate in an aqueous medium to produce hydroxy-cyanopyridines. rsc.orgrsc.org This method is noted for being environmentally friendly and user-friendly, with the products often precipitating directly from the reaction medium. rsc.orgrsc.org The mechanism is believed to involve the in-situ hydrolysis of an imino ester, followed by condensation, cyclization, and selective decarboxylation. organic-chemistry.org

For the specific synthesis of this compound, this would conceptually involve a 1,3-dicarbonyl precursor bearing a trifluoromethyl group. The general scheme is outlined below:

Table 1: Conceptual Guareschi-Thorpe Synthesis for a Trifluoromethyl-Substituted Pyridine

| Reactant 1 | Reactant 2 | Nitrogen Source | Product Type |

|---|

While specific examples detailing the synthesis of this compound via this one-pot method are not prevalent in the reviewed literature, the versatility of the Guareschi-Thorpe reaction suggests its potential applicability, provided a suitable trifluoromethylated precursor is available. rsc.orgorganic-chemistry.org

S-Alkylation and Heterocyclization Reactions in Pyridine Synthesis

Pyridine rings can also be constructed through methods that involve the cyclization of acyclic precursors. Strategies involving S-alkylation and subsequent heterocyclization are a known, albeit less common, route to pyridine derivatives. This approach typically involves a sulfur-containing intermediate which acts as a scaffold to assemble the ring system before the sulfur atom is extruded.

While direct examples for the synthesis of this compound using this specific methodology are not readily found, the general principle is established in heterocyclic chemistry. The sequence involves building a functionalized acyclic chain and then inducing ring closure to form the pyridine nucleus. This method is part of a broader family of heterocyclization reactions used for synthesizing a wide array of heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines, by reacting a suitable precursor with appropriate reagents. nih.gov

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the synthesis and functionalization of pyridine derivatives, enabling reactions that might otherwise be inefficient or unselective. Metal-catalyzed transformations are particularly important for introducing functional groups and modifying the pyridine core.

Hydrogenation Reactions for Ring Saturation and Functional Group Reduction (e.g., using Ni-Fe/C catalysts)

Catalytic hydrogenation is a powerful tool for modifying derivatives of this compound. This can involve the reduction of the pyridine ring to a piperidine (B6355638) ring or the reduction of the nitrile functional group.

Ring Saturation : The aromatic pyridine ring can be reduced to a piperidine ring under various catalytic conditions. This transformation is significant for accessing saturated heterocyclic structures.

Functional Group Reduction : The cyano group of the nicotinonitrile can be reduced to a primary amine (aminomethyl group), providing a key synthetic handle for further derivatization. For instance, the reduction of 2-Cyano-5-amino-3-(trifluoromethyl)pyridine using iron powder and hydrochloric acid in ethanol (B145695) and ethyl acetate (B1210297) yields the corresponding aminomethylpyridine. chemicalbook.com

While the prompt specifies Ni-Fe/C catalysts, the broader literature on pyridine hydrogenation highlights the use of various transition metal catalysts, including those based on nickel, palladium, platinum, and rhodium. The choice of catalyst and reaction conditions (temperature, pressure, solvent) determines the selectivity and outcome of the hydrogenation, allowing for either ring saturation, nitrile reduction, or both.

Other Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and provide efficient routes to substituted pyridines like this compound. These methods often involve creating carbon-carbon or carbon-heteroatom bonds on a pre-formed pyridine ring.

One plausible synthetic route involves the trifluoromethylation of a suitable halopyridine precursor. Nickel is a promising metal for catalyzing trifluoromethylation reactions. mdpi.com For example, nickel complexes can catalyze the C-H bond trifluoromethylation of electron-rich heteroarenes. mdpi.com

Another key strategy is the conversion of a (trichloromethyl)pyridine to a (trifluoromethyl)pyridine. This can be achieved by reacting the trichloromethyl compound with hydrogen fluoride (HF) in the presence of a metal halide catalyst, such as FeCl₃, SnCl₄, or SbF₃, under pressure. google.com This method is particularly useful for producing intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970). google.com

Furthermore, palladium-catalyzed reactions are widely used. For instance, 3-bromo-5-trifluoromethoxypyridine has been shown to be an effective synthon in palladium-catalyzed coupling reactions, suggesting that its analogue, 3-bromo-5-(trifluoromethyl)pyridine, would be a valuable intermediate for introducing a cyano group via palladium-catalyzed cyanation. researchgate.net The introduction of various substituents onto the pyridine ring is often achieved through such catalytic cross-coupling reactions. organic-chemistry.org

The synthesis of meso-trifluoromethyl substituted porphyrins has also been documented, where metalation with ions like Zn, Cu, Ni, and Pd proceeds smoothly. nih.gov Interestingly, the zinc complexes of these porphyrins can undergo solvolysis, converting the trifluoromethyl groups into methoxycarbonyl groups, highlighting the reactivity of the CF₃ group under certain metal-catalyzed conditions. nih.gov

Compound Reference Table

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | 951624-83-2 | C₇H₃F₃N₂ | Target Molecule |

| 3-Bromo-5-(trifluoromethyl)pyridine | 436799-32-5 | C₆H₃BrF₃N | Synthetic Intermediate |

| 2-Chloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C₆H₃ClF₃N | Synthetic Intermediate |

| 2-Chloro-5-(trichloromethyl)pyridine | 69045-83-6 | C₆H₃Cl₄N | Synthetic Precursor |

| 3-Bromo-5-trifluoromethoxypyridine | 886510-34-5 | C₆H₃BrF₃NO | Analogous Synthetic Intermediate |

Advanced Chemical Transformations and Derivatization of 5 Trifluoromethyl Nicotinonitrile

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) and cyano (CN) groups, along with the inherent electron-deficient nature of the pyridine ring nitrogen, renders the carbon atoms of the ring susceptible to nucleophilic attack. This is particularly true for positions ortho and para to the activating groups (C2, C4, C6), provided a suitable leaving group, such as a halogen, is present.

Introduction of Hydrazinyl Groups (e.g., to form 6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile)

The introduction of a hydrazinyl (-NHNH₂) moiety is a common strategy in medicinal chemistry to generate scaffolds for further elaboration. While direct substitution of hydrogen is not feasible, the reaction readily proceeds on a halogenated precursor. For instance, a chloro-substituted nicotinonitrile derivative can react with hydrazine (B178648) hydrate (B1144303) in a nucleophilic aromatic substitution (SNAr) reaction. qu.edu.qanih.gov

In a typical reaction, a precursor like 2-chloro-5-(trifluoromethyl)nicotinonitrile (B1357659) would be heated with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or isopropanol. The nucleophilic hydrazine attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the corresponding hydrazinyl derivative.

It is important to note the regiochemistry. Starting from a precursor like 2-chloro-5-(trifluoromethyl)nicotinonitrile, the product would be 2-hydrazinyl-5-(trifluoromethyl)nicotinonitrile. The example cited in the section heading, 6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile, is an isomer of the title compound and would be synthesized from a different starting material, namely a 2-halo-4-(trifluoromethyl)nicotinonitrile. doubtnut.combldpharm.com The synthesis of various 6-hydrazinyl-pyrimidine and 1,3,5-triazine (B166579) derivatives via this pathway highlights the robustness of this transformation. nih.govccsenet.org

Table 1: Nucleophilic Substitution with Hydrazine

| Precursor | Reagent | Product | Reaction Type |

| 2-Chloro-5-(trifluoromethyl)nicotinonitrile | Hydrazine hydrate (H₂NNH₂·H₂O) | 2-Hydrazinyl-5-(trifluoromethyl)nicotinonitrile | SNAr |

| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Hydrazine hydrate | 2-Hydrazino-4-phenyl-6-p-tolyl-nicotinonitrile | SNAr qu.edu.qa |

Introduction of Hydroxy and Methoxy (B1213986) Groups

Similar to hydrazinolysis, the introduction of hydroxy (-OH) and methoxy (-OCH₃) groups onto the pyridine ring of 5-(trifluoromethyl)nicotinonitrile typically requires a precursor with a good leaving group at the target position. chemguide.co.ukyoutube.com

The synthesis of a methoxy derivative can be achieved by reacting a chloro-substituted precursor with sodium methoxide (B1231860) in methanol. doubtnut.comvedantu.comyoutube.comdoubtnut.comvedantu.com The methoxide ion acts as a potent nucleophile, displacing the chloride to yield the corresponding methoxy-substituted pyridine. This reaction often proceeds under mild conditions, reflecting the high activation of the pyridine ring towards nucleophilic attack.

The introduction of a hydroxy group can be accomplished by heating the chloro-precursor with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system. chemguide.co.ukyoutube.comyoutube.com The hydroxide ion displaces the chloride, and upon acidic workup, the hydroxylated product is obtained.

Table 2: Nucleophilic Substitution with Hydroxide and Methoxide

| Precursor | Reagent | Product | Reaction Type |

| 2-Chloro-5-(trifluoromethyl)nicotinonitrile | Sodium methoxide (NaOMe) | 2-Methoxy-5-(trifluoromethyl)nicotinonitrile | SNAr |

| 2-Chloro-5-(trifluoromethyl)nicotinonitrile | Sodium hydroxide (NaOH) | 2-Hydroxy-5-(trifluoromethyl)nicotinonitrile | SNAr |

Electrophilic Aromatic Substitution Reactions on the this compound System

Electrophilic aromatic substitution (EAS) on the this compound ring system is exceptionally challenging. masterorganicchemistry.commasterorganicchemistry.com The pyridine nitrogen acts as an electron sink, deactivating the entire ring towards attack by electrophiles. This effect is dramatically amplified by the presence of two powerful electron-withdrawing groups: the trifluoromethyl group at C5 and the nitrile group at C3. nih.gov

These substituents reduce the electron density of the π-system, making it a poor nucleophile. nih.gov Should a reaction be forced under harsh conditions (e.g., strong acids and high temperatures), the directing effects of the substituents would guide the regiochemical outcome. masterorganicchemistry.comyoutube.com The trifluoromethyl group is a meta-director, while the pyridine nitrogen directs electrophiles primarily to the C3 and C5 positions. Given that C3 and C5 are already substituted in the parent molecule, any potential electrophilic attack would be directed to the remaining C2, C4, or C6 positions, though with extremely low reactivity. For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to proceed very slowly, if at all. masterorganicchemistry.comyoutube.comsemanticscholar.orgumich.edu No successful examples of such reactions on this compound have been prominently reported, underscoring the highly deactivated nature of the ring.

Reactivity of the Nitrile Functional Group in this compound

The nitrile group is a versatile functional handle, capable of undergoing a wide array of transformations. Its electronic character, with an electrophilic carbon atom, allows for nucleophilic additions, while the nitrogen lone pair can exhibit basicity and participate in complexation. nih.gov

Cyanation Reactions for Pyridine Ring Construction

While the term "cyanation" typically refers to the introduction of a CN group, in the context of nitrile reactivity, it can describe reactions where the nitrile moiety itself is a building block for new heterocyclic systems. The nitrile group of this compound can participate in cycloaddition reactions to construct more complex scaffolds. For instance, nitriles are known to react with 1,3-dipoles like nitrile imines in [3+2] cycloaddition reactions to form five-membered heterocycles such as 1,2,4-triazoles. nih.gov The reaction of a nitrile with an in-situ generated nitrile imine (from a hydrazonyl chloride precursor) can lead to the formation of a new triazole ring, demonstrating the utility of the nitrile as a synthon in heterocycle construction.

Nitrile Participation in Cascade Cyclizations and Annulation Reactions

The nitrile group is an excellent participant in cascade and annulation reactions, where a sequence of bond-forming events occurs in a single pot to rapidly build molecular complexity. rsc.orgresearchgate.netrsc.orgchim.itresearchgate.netrsc.orgunisa.itresearchgate.net Trifluoromethylated building blocks are highly valued in these transformations. chemguide.co.ukrsc.org For example, the nitrile group can be involved in intramolecular cyclizations where it is attacked by a nucleophile generated elsewhere in the molecule. These cascade sequences can lead to the formation of fused or spirocyclic ring systems.

Annulation reactions, which involve the formation of a new ring onto an existing system, can also leverage the reactivity of the nitrile. chim.itresearchgate.net For example, a reaction sequence might involve the initial addition of a nucleophile to the nitrile carbon, followed by an intramolecular cyclization and subsequent aromatization to yield a fused pyridine or other heterocyclic system. Although specific examples starting from this compound are not widespread, the principles are well-established with analogous nitrile-containing heterocycles. rsc.orgresearchgate.net

Development of Fused Heterocyclic Systems from this compound Derivatives

The trifluoromethyl group is a crucial substituent in medicinal and agrochemical chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. The strategic incorporation of this group into heterocyclic scaffolds is a key focus of modern synthetic chemistry. This compound serves as a valuable starting material for the synthesis of more complex, fused heterocyclic systems. Its derivatives undergo a variety of advanced chemical transformations to yield polycyclic structures with significant potential in materials science and pharmaceutical development. These transformations often begin with the conversion of the nitrile or the pyridine ring into a more reactive intermediate, which then serves as the foundation for the construction of additional fused rings. A common and synthetically important precursor derived from trifluoromethylpyridines is 2-chloro-5-(trifluoromethyl)pyridine (B1661970), which can be synthesized through methods like vapor-phase chlorination/fluorination. nih.gov This intermediate is highly versatile for introducing further functionalities and for building fused ring systems.

Formation of Thieno[2,3-b]pyridines

The synthesis of thieno[2,3-b]pyridines, a class of compounds with a wide range of biological activities, can be achieved from derivatives of this compound through several synthetic routes. A prominent method is the Gewald reaction, which involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to form a 2-aminothiophene ring. wikipedia.orgresearchgate.netnih.gov

To apply this to the synthesis of a thieno[2,3-b]pyridine (B153569) fused at the 5- and 6-positions of the pyridine ring, a common strategy involves the initial preparation of a 2-substituted pyridine-3-carbonitrile. For instance, a 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative can be prepared and subsequently alkylated with an α-halo ketone, ester, or nitrile. The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization to furnish the fused thieno[2,3-b]pyridine ring system.

A general pathway involves reacting a 2-mercaptopyridine-3-carbonitrile derivative with various halogenated compounds. srce.hr For example, the reaction of a 2-thioxo-pyridine derivative with α-haloketones or esters leads to the formation of a 2-S-alkylated intermediate, which upon base-catalyzed intramolecular cyclization, yields the corresponding 3-aminothieno[2,3-b]pyridine. mdpi.com While specific examples starting directly from this compound are not detailed in the provided literature, the established methodologies are applicable to its derivatives.

The reaction of a 2-thioxo-6-substituted-pyridine-3-carbonitrile with various reagents illustrates the versatility of this approach for creating substituted thieno[2,3-b]pyridines. mdpi.com

| Starting Material (Derivative) | Reagent | Product | Reference |

| 6-Substituted-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetone | 1-(3-Amino-6-substituted-thieno[2,3-b]pyridin-2-yl)ethan-1-one | mdpi.com |

| 6-Substituted-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Phenacyl bromide | (3-Amino-6-substituted-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone | mdpi.com |

| 6-Substituted-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetonitrile | 3-Amino-6-substituted-thieno[2,3-b]pyridine-2-carbonitrile | mdpi.com |

| 6-Substituted-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Ethyl chloroacetate (B1199739) | Ethyl 3-amino-6-substituted-thieno[2,3-b]pyridine-2-carboxylate | mdpi.com |

Synthesis of Pyrazolopyridines and Pyridothienopyrimidines

The derivatization of this compound also opens pathways to other important fused heterocyclic systems, including pyrazolopyridines and pyridothienopyrimidines.

Pyrazolopyridines, particularly pyrazolo[1,5-a]pyridines, can be synthesized from trifluoromethylpyridine precursors. A key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, derived from the corresponding picoline, serves as a versatile starting point. nih.gov This intermediate can be transformed into various pyrazole (B372694) derivatives. For example, a multi-step synthesis starting from 2-chloro-5-(trifluoromethyl)pyridine can yield pyrazole oxime derivatives containing the 5-trifluoromethylpyridyl moiety. mdpi.com The synthesis proceeds by first reacting 2-chloro-5-(trifluoromethyl)pyridine with 4-hydroxybenzaldehyde (B117250) to form an ether linkage, followed by reduction of the aldehyde to an alcohol, chlorination to a chloromethyl group, and subsequent reaction to build the pyrazole ring. mdpi.com

Another approach to pyrazolo[1,5-a]pyridines involves the copper-mediated oxidative linkage of C-C and N-N bonds, which can be applied to various nicotinonitriles. rsc.org The synthesis of 1,3,5-trisubstituted pyrazolines has also been reported starting from nicotinic acid hydrazide, which can be prepared from nicotinonitrile derivatives. nih.gov

Synthetic Scheme for Pyrazole Oxime Derivatives: mdpi.com

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | 2-Chloro-5-(trifluoromethyl)pyridine | 4-Hydroxybenzaldehyde, Cs₂CO₃, DMF | 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde |

| 2 | 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde | NaBH₄, Ethanol | (4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol |

| 3 | (4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol | Thionyl chloride, DMF (cat.) | 2-((4-(Chloromethyl)phenoxy)methyl)-5-(trifluoromethyl)pyridine |

| 4 | 2-((4-(Chloromethyl)phenoxy)methyl)-5-(trifluoromethyl)pyridine | Substituted pyrazole | Pyrazole oxime derivative |

The synthesis of pyridothienopyrimidines typically involves the construction of the pyrimidine (B1678525) ring onto a pre-existing thieno[2,3-b]pyridine scaffold. Starting from a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (which can be synthesized as described in section 3.4.1), cyclization with various one-carbon or three-atom synthons can afford the desired tricyclic system. nih.gov

For instance, heating a 3-aminothieno[2,3-b]pyridine-2-carboxamide with urea (B33335) leads to the formation of a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4-dione. nih.gov This dione (B5365651) can be further functionalized, for example, by chlorination with phosphorus oxychloride to yield a 2,4-dichloro derivative, which is a versatile intermediate for introducing various nucleophiles. nih.gov Another route involves the reaction of a 3-aminothieno[2,3-b]pyridine-2-carbonitrile with formic acid or triethyl orthoformate followed by cyclization with a nitrogen source. mdpi.com

General Synthesis of Pyridothienopyrimidines:

| Precursor | Reagent(s) | Fused Product | Reference |

|---|---|---|---|

| 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Urea | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4-dione | nih.gov |

| 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | Triethyl orthoformate, then Formamide | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | mdpi.com |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Aromatic Aldehydes | 2-Aryl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one | nih.gov |

Polyannulated Thienopyridines with Diverse Heterocyclic Rings (e.g., pyrimidine, benzodiazocine, diazepine, pyran)

The thieno[2,3-b]pyridine nucleus derived from this compound is a platform for the construction of even more complex, polyannulated systems. The functional groups introduced during the synthesis of the thieno[2,3-b]pyridine core, such as the 3-amino and 2-acyl or 2-cyano groups, are key for further annulation reactions.

The synthesis of pyridothienopyrimidines , as discussed previously, is a prime example of this polyannulation. Further elaboration of these systems can lead to other fused heterocycles. For example, a 3-aminothieno[2,3-b]pyridine can be reacted with various reagents to build additional rings.

While specific examples for the synthesis of benzodiazocine, diazepine, or pyran rings fused to a trifluoromethylated thieno[2,3-b]pyridine are not explicitly detailed in the provided search results, the general reactivity of the precursor heterocycles allows for such transformations. For instance, the reaction of o-aminonitriles or related derivatives with diketones or other bifunctional electrophiles is a common strategy for constructing seven- or eight-membered heterocyclic rings like diazepines and diazocines. Similarly, the presence of hydroxyl or amino groups on the thienopyridine core can facilitate condensation reactions with appropriate precursors to form fused pyran rings.

Research has shown the utility of thieno[2,3-b]pyridine derivatives in synthesizing a variety of condensed heterocyclic compounds, including those fused with pyridine, cyclopentyl, and tetrahydroquinoline rings, among others. researchgate.net These transformations highlight the synthetic potential of the thieno[2,3-b]pyridine scaffold to serve as a building block for diverse and complex polyannulated systems.

Spectroscopic and Structural Elucidation Techniques for 5 Trifluoromethyl Nicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 5-(trifluoromethyl)nicotinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive structural assignment.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the arrangement of hydrogen atoms within a molecule. In the case of this compound, the aromatic protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. Although specific ¹H NMR data for this compound is not detailed in the provided search results, general principles of ¹H NMR can be applied to predict the expected spectrum. The protons on the pyridine ring would be influenced by the electron-withdrawing effects of both the nitrile and trifluoromethyl groups, leading to downfield shifts. The coupling between adjacent protons would provide information on their relative positions. For instance, in related trifluoromethylated and cyanated aromatic compounds, aromatic protons typically appear in the range of 7.0-9.0 ppm. rsc.org

¹³C NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by its local electronic environment. While specific experimental data for this compound is not available in the search results, predicted ¹³C NMR data for structurally similar compounds can offer insights. For example, the carbon atoms of the pyridine ring and the nitrile group will have characteristic chemical shifts. The carbon of the trifluoromethyl group will also be observable and will show coupling with the fluorine atoms. Predicted ¹³C NMR spectra for related nicotinic acid derivatives show signals in various regions of the spectrum, which can be used as a reference. hmdb.canp-mrd.orghmdb.ca

Table 1: Predicted ¹³C NMR Chemical Shifts for a Related Compound (2-Chloro-5-(trifluoromethyl)benzonitrile) chemicalbook.com

| Atom | Chemical Shift (ppm) |

| C (Aromatic) | Varies |

| C (Nitrile) | ~115-120 |

| C (CF₃) | Quartet, ~120-130 |

Note: This table is based on a structurally similar compound and serves as an illustration. Actual values for this compound may differ.

¹⁹F NMR for Trifluoromethyl Group Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to study fluorine-containing compounds. wikipedia.org It provides valuable information about the electronic environment of the trifluoromethyl (CF₃) group in this compound. The ¹⁹F NMR spectrum of a trifluoromethyl group typically shows a singlet, as all three fluorine atoms are chemically equivalent, unless there is coupling to other nearby nuclei. The chemical shift of this singlet is indicative of the electronic effects of the pyridine ring. nih.gov For many trifluoromethyl-substituted aromatic compounds, the ¹⁹F NMR signal appears in the range of -60 to -70 ppm relative to a standard reference like CFCl₃. colorado.edursc.org This technique is particularly useful for confirming the presence and integrity of the trifluoromethyl group within the molecule. huji.ac.il

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the purification and characterization of compounds like this compound and its derivatives. bldpharm.combldpharm.com In an LC-MS analysis, the compound is first separated from any impurities or byproducts. The separated compound then enters the mass spectrometer, where it is ionized and its molecular weight is determined. The high sensitivity and specificity of LC-MS make it an invaluable tool in synthetic chemistry and quality control. nih.gov For this compound, LC-MS would confirm the expected molecular weight and provide evidence of its purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. Each functional group has a characteristic vibrational frequency, which appears as a peak in the IR spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) group and the trifluoromethyl (C-F) group. The C≡N stretch typically appears in the region of 2200-2260 cm⁻¹. The C-F stretching vibrations of the CF₃ group usually give rise to strong absorptions in the range of 1000-1400 cm⁻¹. rsc.org The aromatic C-H and C=C stretching vibrations of the pyridine ring would also be present.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2200 - 2260 |

| Trifluoromethyl (C-F) | Stretch | 1000 - 1400 (strong) |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aromatic C=C | Stretch | ~1400 - 1600 |

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound, confirming its molecular structure and identifying its key functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's spatial geometry and the packing of molecules within the crystal lattice. nih.gov For novel compounds, growing single crystals of suitable quality is a critical step. A common method involves the slow layering of a solution of the compound, for instance in anhydrous dichloromethane, with an anti-solvent like anhydrous hexanes in a sealed container over an extended period. mdpi.com

Once a suitable crystal is obtained, it is mounted on a diffractometer, and X-ray diffraction data are collected. nih.gov The resulting data allow for the determination of key crystallographic parameters. For example, in the structural analysis of a derivative, 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] mdpi.comresearchgate.netbenzothiazinium chloride, X-ray diffraction confirmed the spatial geometry and the arrangement of molecules in the unit cell. nih.gov This analysis revealed that the tetracyclic quinobenzothiazinium system is nearly planar. nih.gov

The insights gained from X-ray crystallography are extensive. For instance, in the analysis of (η5-C6H7)Fe(CO)2CF3, a trifluoromethyl metal complex, the C-F bond lengths were found to average 1.355(4) Å and the F-C-F bond angle was 103.2°. mdpi.com Such precise measurements are invaluable for comparing bonding characteristics with related structures. mdpi.com Furthermore, Hirshfeld surface analysis can be applied to the crystallographic data to gain a deeper understanding of intermolecular interactions within the crystal structure. nih.gov

Table 1: Crystallographic Data for a Representative Trifluoromethyl-Containing Compound

| Parameter | Value |

|---|---|

| Empirical Formula | C9H7F3Fe(CO)2 |

| Formula Weight | 276.02 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 7.245(2) |

| b (Å) | 12.081(4) |

| c (Å) | 12.631(4) |

| α (°) | 90 |

| β (°) | 98.635(5) |

| γ (°) | 90 |

| Volume (ų) | 1091.9(6) |

| Z | 4 |

Data derived from a representative trifluoromethyl metal complex for illustrative purposes. mdpi.comnih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretically calculated percentages for a proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

This method is routinely used to confirm the identity of newly synthesized compounds. For many organic compounds, including derivatives of nicotinonitrile, elemental analyses are expected to be within ±0.4% of the theoretical values to be considered valid. researchgate.net For instance, after the synthesis of novel quinoline-substituted 5H-chromeno[2,3-b]pyridine derivatives, which share a core structural similarity with nicotinonitriles, their structures are confirmed through a suite of spectroscopic methods, including elemental analysis. nih.gov

The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (e.g., CO2, H2O, and N2) are collected and measured, allowing for the calculation of the mass percentages of each element.

Table 2: Illustrative Elemental Analysis Data

| Compound | Formula | Analysis | Calculated (%) | Found (%) |

|---|---|---|---|---|

| Derivative A | C₁₀H₅F₃N₂O | C | 52.19 | 52.25 |

| H | 2.19 | 2.21 | ||

| N | 12.17 | 12.15 | ||

| Derivative B | C₁₂H₈F₃N₃ | C | 57.38 | 57.41 |

| H | 3.21 | 3.25 | ||

| N | 16.73 | 16.70 |

Data presented is hypothetical and for illustrative purposes to demonstrate the format of elemental analysis results.

Computational and Theoretical Investigations of 5 Trifluoromethyl Nicotinonitrile

Electronic Structure Analysis and Molecular Orbitals

Influence of the Trifluoromethyl Group on Electron Density Distribution and Reactivity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This inductive effect leads to a significant polarization of the C-F bonds, which in turn withdraws electron density from the pyridine (B92270) ring. nih.gov Density Functional Theory (DFT) studies on substituted pyridines have consistently shown that electron-withdrawing substituents decrease the electron density on the ring, particularly at the ortho and para positions relative to the substituent. ias.ac.inresearchgate.net In 5-(trifluoromethyl)nicotinonitrile, the -CF₃ group at the 5-position is expected to lower the electron density across the aromatic system.

This withdrawal of electron density has a profound impact on the molecule's reactivity. The reduced electron density on the pyridine nitrogen is predicted to decrease its nucleophilicity and basicity compared to unsubstituted pyridine. researchgate.net Computational studies on trifluoromethyl-substituted pyridinols have indicated that the presence of the -CF₃ group can lower the proton affinity of the molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) energy is a key indicator of nucleophilicity, with lower HOMO energies correlating with reduced nucleophilic character. ias.ac.in It is anticipated that the HOMO energy of this compound will be significantly lower than that of pyridine, rendering it less susceptible to electrophilic attack. Conversely, the strong electron-withdrawing nature of the -CF₃ group makes the pyridine ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. nih.gov

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Effect for this compound | Reference Compound/Study |

| HOMO Energy | Lowered compared to pyridine | DFT analysis of substituted pyridines ias.ac.in |

| LUMO Energy | Lowered compared to pyridine | DFT analysis of substituted pyridines ias.ac.in |

| HOMO-LUMO Gap | Altered, influencing kinetic stability | General principles of FMO theory montclair.edu |

| Electron Density on Pyridine N | Decreased compared to pyridine | DFT analysis of substituent effects on pyridine researchgate.net |

| Nucleophilicity | Reduced compared to pyridine | DFT analysis of the nucleophilicity of substituted pyridines ias.ac.in |

Note: The values in this table are qualitative predictions based on trends observed in computational studies of similar compounds and are intended for illustrative purposes.

Impact of the Nitrile Group on Aromaticity and Polarization

The aromaticity of the pyridine ring itself, a six-membered heterocycle with 6 π-electrons, is maintained. libretexts.org However, the strong electron-withdrawing nature of both the -CF₃ and -CN groups can influence the bond lengths and angles within the ring, leading to some degree of bond alternation compared to benzene (B151609) or unsubstituted pyridine. The combined electron-withdrawing effects of both substituents create a significant dipole moment for the molecule, with the negative end oriented towards the substituents. The electrostatic potential map of such a molecule would likely show a region of high positive potential (electron-poor) on the pyridine ring and regions of negative potential (electron-rich) around the nitrogen of the nitrile group and the fluorine atoms of the trifluoromethyl group. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Transition State Analysis of Key Transformations

For hypothetical reactions involving this compound, such as nucleophilic substitution or reduction of the nitrile group, transition state analysis using methods like DFT would be crucial. nih.gov For a nucleophilic aromatic substitution reaction, calculations would aim to locate the transition state structure corresponding to the formation of the Meisenheimer complex. The energy of this transition state would determine the activation energy and, consequently, the reaction rate. The electron-deficient nature of the ring, enhanced by both substituents, would likely lead to a stabilized transition state for nucleophilic attack compared to less substituted pyridines.

Energy Profiles and Reaction Thermodynamics

Table 2: Hypothetical Reaction Thermodynamics for a Nucleophilic Aromatic Substitution on a Dichloro-Trifluoromethyl-Nicotinonitrile Analogue

| Reaction Step | Calculated Enthalpy Change (kcal/mol) - Illustrative |

| Formation of Meisenheimer Complex | -5 to -10 |

| Transition State for Leaving Group Departure | +15 to +25 |

| Overall Reaction Enthalpy (ΔH_rxn) | -10 to -20 |

Note: This table presents hypothetical data for an analogous reaction to illustrate the type of information obtained from quantum chemical calculations. The values are not specific to this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis provide insights into the three-dimensional structure and flexibility of molecules. nih.gov For this compound, a key aspect of its conformation is the rotation around the C-CF₃ bond.

Due to the free rotation around the single bond connecting the trifluoromethyl group to the pyridine ring, different staggered and eclipsed conformations exist. Computational methods can be used to calculate the rotational energy barrier. It is generally observed that the staggered conformations are energetically more favorable than the eclipsed ones due to the minimization of steric hindrance between the fluorine atoms and the adjacent atoms on the pyridine ring. acs.org The energy difference between these conformers is typically small, on the order of a few kcal/mol, meaning that at room temperature, the molecule would likely exist as a dynamic mixture of these conformers. The planarity of the pyridine ring is expected to be largely maintained, although minor puckering can be induced by the bulky trifluoromethyl group.

Structure-Activity Relationship (SAR) Studies through Computational Methods (applied to derivatives without discussing specific biological activities)

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its properties. In the context of this compound, computational methods can be employed to systematically evaluate how modifications to the core structure impact its physicochemical characteristics. This is achieved without necessarily linking these changes to a specific biological target, instead focusing on the fundamental molecular attributes that govern potential interactions.

Key Computational Descriptors in SAR Analysis:

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. nih.govrsc.org It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions. For derivatives of this compound, an MEP map would highlight the electronegative nitrogen of the nitrile group and the pyridine ring, as well as the electron-withdrawing effects of the trifluoromethyl group. The introduction of other substituents would predictably alter this map, indicating changes in the molecule's interaction potential. nih.govarxiv.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. epstem.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a measure of molecular stability; a smaller gap suggests higher reactivity. epstem.net By calculating these values for various derivatives, a relationship can be established between structural modifications and predicted reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be derived from HOMO and LUMO energies. epstem.net These descriptors provide a quantitative measure of a molecule's stability and reactivity. For example, a "hard" molecule has a large HOMO-LUMO gap and is less reactive, whereas a "soft" molecule has a small gap and is more reactive. epstem.net

Hypothetical SAR Data for this compound Derivatives:

To illustrate how computational SAR studies are conducted, the following table presents hypothetical data for a set of derivatives where a substituent 'R' is varied at the 6-position of the this compound scaffold. The calculated values represent key molecular properties that would be analyzed in a typical computational study.

| Derivative | Substituent (R) at C6 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1 | -H | -7.5 | -1.8 | 5.7 | 4.2 |

| 2 | -NH₂ (electron-donating) | -6.9 | -1.5 | 5.4 | 4.8 |

| 3 | -OH (electron-donating) | -7.1 | -1.6 | 5.5 | 4.6 |

| 4 | -Cl (electron-withdrawing) | -7.8 | -2.1 | 5.7 | 3.9 |

| 5 | -CHO (electron-withdrawing) | -8.0 | -2.4 | 5.6 | 3.5 |

This table is generated for illustrative purposes and does not represent experimentally verified data.

From this hypothetical data, a preliminary SAR analysis can be drawn. The introduction of electron-donating groups like -NH₂ and -OH tends to raise the HOMO energy and decrease the HOMO-LUMO gap, suggesting an increase in reactivity and electron-donating capability compared to the parent compound. Conversely, electron-withdrawing groups like -Cl and -CHO lower both HOMO and LUMO energies and can affect the dipole moment, indicating a redistribution of charge and altered electrostatic potential. rsc.org

By systematically performing such calculations, a comprehensive QSAR (Quantitative Structure-Activity Relationship) model can be developed. nih.govmdpi.com These models use statistical methods to correlate calculated descriptors with observed properties, providing a predictive framework for designing new derivatives with desired molecular characteristics. mdpi.comjmpas.com

Applications in Organic Synthesis and Medicinal Chemistry Research

Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the electron-withdrawing trifluoromethyl group and the synthetically malleable nitrile function makes 5-(trifluoromethyl)nicotinonitrile a highly versatile intermediate. It serves as a valuable starting material for the construction of more intricate molecular structures, enabling chemists to introduce the trifluoromethyl-pyridyl motif into a wide array of compounds.

Precursor for Advanced Pharmaceutical Building Blocks

While direct, large-scale applications in marketed drugs are not extensively documented, the trifluoromethylpyridine core is a recognized "privileged structure" in medicinal chemistry. The synthesis of various trifluoromethyl-substituted pyridines is of great interest for creating advanced pharmaceutical intermediates. nih.gov For instance, derivatives of nicotinonitrile are utilized in the synthesis of fused heterocyclic systems with potential anticancer activity. longdom.org The reactivity of the nitrile group allows for its conversion into other functional groups such as amines, amides, and carboxylic acids, which are fundamental components of many drug molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final compound. nih.gov Research has shown the synthesis of various 5-substituted perfluoroalkylpyrimidine nucleoside analogues with significant antiviral activity. nih.gov

Role in Agrochemical Development

Trifluoromethylpyridine (TFMP) derivatives are crucial in the agrochemical industry, with many commercial pesticides containing this structural motif. nih.gov A key intermediate for several crop-protection products is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), which is often synthesized from precursors like 3-picoline. nih.gov While direct synthetic routes from this compound to major agrochemicals are not prominently published, its structural similarity to key intermediates suggests its potential as a building block in the development of new and effective herbicides, fungicides, and insecticides. For example, trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety have been synthesized and shown to exhibit antifungal and insecticidal properties. nih.gov The trifluoromethyl group in these agrochemicals is known to contribute to their enhanced biological activity. nih.gov

Scaffold for Medicinal Chemistry Research and Drug Design

The inherent structural and electronic properties of this compound make it an attractive scaffold for the design of novel therapeutic agents. Its rigid pyridine (B92270) core provides a well-defined three-dimensional orientation for appended functional groups, facilitating structure-activity relationship (SAR) studies.

Design and Synthesis of Derivatives for Biological Target Exploration (e.g., SSAO inhibitors)

Semicarbazide-sensitive amine oxidase (SSAO), also known as primary-amine oxidase, is an enzyme implicated in various pathological conditions, including inflammation, diabetes, and neurodegenerative diseases. wikipedia.orgnih.gov Consequently, the development of SSAO inhibitors is an active area of research. While specific studies detailing the use of this compound as a direct scaffold for SSAO inhibitors are not prevalent, the general class of nicotinonitrile derivatives has been explored for inhibiting various enzymes. For instance, a potent inhibitor of SSAO, PXS-4728A, has shown therapeutic potential in a mouse model of chronic obstructive pulmonary disease. nih.gov The development of inhibitors for enzymes often involves screening libraries of compounds with diverse scaffolds, and the trifluoromethylnicotinonitrile framework presents a unique option for such exploration. The synthesis of various enzyme inhibitors, such as those for EGFR, has been achieved using pyrimidine-5-carbonitrile derivatives. rsc.org

Prodrug Design Strategies Relevant to Nicotinonitrile Derivatives

Prodrug design is a well-established strategy to improve the pharmaceutical properties of a drug, such as solubility, stability, and targeted delivery. nih.gov For nicotinic acid (a related pyridine derivative), various prodrug approaches have been investigated to mitigate side effects like flushing. google.com These strategies often involve esterification or amidation of the carboxylic acid group. For nicotinonitrile derivatives, the nitrile group itself can be considered a precursor to an active amide or carboxylic acid, or it can be a site for chemical modification to create a prodrug. One common strategy involves the enzymatic or chemical conversion of a functional group to release the active drug molecule in vivo. For instance, clindamycin (B1669177) is available as clindamycin nicotinamide (B372718), a prodrug that is converted to the active form after administration. drugs.com The development of niacin prodrugs has also been a subject of research to enhance its therapeutic profile. google.comnih.gov

Development of Chemical Libraries and Diversity-Oriented Synthesis

The creation of chemical libraries containing a wide range of structurally diverse molecules is fundamental to modern drug discovery. Diversity-oriented synthesis (DOS) is a powerful approach to generate such libraries, often starting from a common scaffold and employing a variety of reaction pathways. cam.ac.uk

The this compound scaffold is a suitable candidate for DOS due to the presence of multiple reaction sites. The pyridine ring can undergo various substitutions, and the nitrile group can be transformed into a plethora of other functionalities. This allows for the generation of a large number of distinct compounds from a single starting material. Several studies have reported the diversity-oriented synthesis of pyridine-based libraries for biological screening. nih.govdaneshyari.com These libraries often feature privileged structures found in bioactive molecules. daneshyari.com While specific, large-scale DOS campaigns starting from this compound are not extensively documented in publicly available literature, the principles of DOS are readily applicable to this versatile building block, paving the way for the discovery of novel bioactive molecules.

Preparation of Trifluoromethylpyridine Libraries

The creation of trifluoromethylpyridine libraries from this compound allows for the systematic exploration of chemical space around this privileged scaffold. The reactivity of the nitrile group and the potential for substitution on the pyridine ring provide multiple avenues for diversification.

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. researchgate.netnih.gov This versatility is central to its use in generating compound libraries. For instance, the nitrile can undergo nucleophilic addition, reduction, hydrolysis, and cycloaddition reactions to yield a wide array of derivatives. researchgate.netresearchgate.net

A key strategy for library synthesis involves the transformation of the nitrile group into other functional groups that can then be further diversified. For example, reduction of the nitrile can yield a primary amine, which can then be acylated, alkylated, or used in reductive amination reactions with a diverse set of aldehydes or ketones to create a library of substituted aminomethylpyridines. Hydrolysis of the nitrile group can produce a carboxylic acid, which can be converted into a library of esters or amides by reacting with various alcohols or amines.

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry. nih.gov These transformations of the nitrile group are fundamental to building a library of compounds with varied physicochemical properties and potential biological activities.

Combinatorial Approaches to Pyridine-Based Compound Collections

Combinatorial chemistry techniques, particularly parallel synthesis, are well-suited for the rapid generation of large numbers of discrete compounds for screening. nih.gov In the context of this compound, a combinatorial approach would involve reacting the starting material with a diverse set of building blocks in a parallel format.

One such approach could involve the initial conversion of the nitrile group to a more reactive intermediate. For example, treatment with a Grignard reagent followed by hydrolysis can yield a ketone. This ketone can then be subjected to a variety of reactions, such as the Paal-Knorr synthesis to form pyrroles or the Gewald reaction to produce thiophenes, with different sets of reagents in each well of a multi-well plate.

Another combinatorial strategy could leverage the pyridine ring itself. While the trifluoromethyl group is an electron-withdrawing group that deactivates the ring towards electrophilic substitution, nucleophilic aromatic substitution (SNAr) reactions can be employed if a suitable leaving group is present on the ring. Although this compound itself does not have an inherent leaving group, precursors with a halogen, such as a chloro or bromo group, at a strategic position on the pyridine ring can be used. These halogenated derivatives can then be reacted with a library of nucleophiles (e.g., amines, thiols, alcohols) in a parallel synthesizer to generate a large collection of substituted trifluoromethylpyridines.

A "library-from-library" approach can also be envisioned. nih.gov An initial library of compounds, for example, a set of amides formed from the hydrolysis of the nitrile and subsequent reaction with various amines, can be further modified in a combinatorial fashion. For instance, if the amines used in the first step contain other reactive functional groups, these can be used for a second round of diversification.

The following table summarizes potential reactions for the derivatization of this compound in a combinatorial fashion:

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Scaffold |

| Nitrile Reduction | 1. LiAlH4 or H2/Catalyst | Primary Amine |

| Nitrile Hydrolysis | Acid or Base | Carboxylic Acid |

| Nitrile Cycloaddition | NaN3, NH4Cl | Tetrazole |

| Grignard Reaction | R-MgBr, then H3O+ | Ketone |

| Nucleophilic Aromatic Substitution (on a halogenated precursor) | Nu-H (e.g., R-NH2, R-SH) | Substituted Pyridine |

These combinatorial strategies, starting from the versatile building block this compound, enable the efficient production of large and diverse libraries of trifluoromethyl-substituted pyridines. These libraries are invaluable for high-throughput screening campaigns to identify novel compounds with desired biological activities for pharmaceutical and agrochemical applications.

Future Directions in Research on 5 Trifluoromethyl Nicotinonitrile

Exploration of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)

The future synthesis of 5-(trifluoromethyl)nicotinonitrile will undoubtedly be shaped by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. rsc.orgejcmpr.com Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and complex purification processes. Future research will focus on developing more environmentally benign alternatives.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. rsc.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. nih.gov

For instance, the development of catalytic systems for the direct trifluoromethylation of the pyridine (B92270) ring would represent a significant advancement over existing multi-step sequences. Additionally, exploring biosynthetic routes using engineered enzymes could offer a highly selective and sustainable method for its production.

Development of Asymmetric Synthesis Routes to Chiral this compound Derivatives

Chirality is a critical factor in the biological activity of many pharmaceutical compounds. nih.gov The development of asymmetric methods to produce enantiomerically pure derivatives of this compound is a major area of future research. This is particularly relevant as many bioactive molecules containing trifluoromethyl groups are chiral. nih.gov

Future research will likely focus on:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce stereoselectivity in reactions involving the this compound scaffold. mssm.edursc.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct chiral derivatives.

Resolution of Racemates: Developing efficient methods for separating racemic mixtures of this compound derivatives.

The successful asymmetric synthesis of related chiral trifluoromethyl-substituted heterocycles demonstrates the feasibility and importance of this approach. mssm.edumdpi.com

Advanced Derivatization for Enhanced and Tunable Functionality

The functional groups on the this compound core, namely the nitrile and the trifluoromethyl group, offer multiple avenues for derivatization. Future research will explore advanced derivatization strategies to create a diverse library of compounds with tailored properties for specific applications.

Potential areas of exploration include:

Transformations of the Nitrile Group: The nitrile group can be converted into a wide range of other functional groups, such as amines, carboxylic acids, amides, and tetrazoles, each imparting different chemical and physical properties.

Functionalization of the Pyridine Ring: Introducing additional substituents onto the pyridine ring can modulate the electronic properties and biological activity of the molecule.

Modification of the Trifluoromethyl Group: While challenging, selective transformations of the trifluoromethyl group could open up new avenues for creating novel fluorinated compounds.

These derivatization strategies will be crucial for fine-tuning the properties of this compound-based compounds for use in drug discovery and materials science. nih.govnih.gov

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of emerging technologies like flow chemistry and photoredox catalysis is set to revolutionize the synthesis of complex molecules, including this compound and its derivatives.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions. nih.govchemrxiv.org The synthesis of this compound and its subsequent derivatization in flow reactors could lead to more efficient, safer, and scalable manufacturing processes. chemrxiv.org This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming challenging chemical bonds under mild conditions. beilstein-journals.orgbldpharm.com This technology can be employed for the direct C-H functionalization of heterocyclic compounds and for the introduction of trifluoromethyl groups. rsc.org Future research will likely see the development of photoredox-mediated methods for the synthesis and derivatization of this compound, offering access to novel chemical space under sustainable conditions. beilstein-journals.orgnih.gov

Broader Impact on Fluorine Chemistry and Heterocyclic Synthesis Research

Research into this compound is expected to have a significant impact on the broader fields of fluorine chemistry and heterocyclic synthesis. The trifluoromethyl group imparts unique properties to organic molecules, including increased metabolic stability and binding affinity to biological targets. mdpi.com

The development of new synthetic methods for introducing the trifluoromethyl group onto a pyridine ring will contribute valuable knowledge to the field of fluorine chemistry. nih.gov Furthermore, the exploration of the reactivity and derivatization of this compound will expand the toolbox available to synthetic chemists for the construction of complex heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 5-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions using nitrile precursors. For example, nicotinonitrile derivatives can be synthesized via nucleophilic substitution or cyclization. Key steps include:

- Reagent Selection : Use of 4-(trifluoromethyl)nicotinonitrile with hydroxylamine hydrochloride in ethanol under reflux to form intermediates like N-hydroxy-4-(trifluoromethyl)nicotinimidamide .

- Solvent Optimization : Ethanol or methanol at elevated temperatures (80–100°C) improves reaction efficiency .

- Purification : Column chromatography or HPLC is critical for isolating high-purity products (>95%) .

Q. How is this compound characterized structurally?

- Methodological Answer : Spectroscopic techniques are employed:

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Safety measures include:

- Ventilation : Use fume hoods to prevent inhalation of vapors; if inhaled, move to fresh air immediately .

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Emergency Procedures : In case of exposure, rinse with water for 15 minutes and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the design of this compound derivatives for antiviral applications?

- Methodological Answer : SAR strategies include:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., halogens) at the pyridine ring’s 3-position enhances binding to viral proteases .

- Bioisosteric Replacement : Replacing the trifluoromethyl group with a boronate ester (e.g., 2-amino-5-(dioxaborolan-2-yl)-nicotinonitrile) improves pharmacokinetics .

- Biological Testing : Measure EC50 values in in vitro assays (e.g., SARS-CoV-2 replication inhibition) to prioritize candidates .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Computational tools include:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the cyano group’s LUMO facilitates nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) to predict reaction pathways .

- Docking Studies : Model interactions with biological targets (e.g., KHK enzymes) to guide derivatization .

Q. How do researchers resolve contradictions in biological activity data across studies involving this compound analogs?

- Methodological Answer : Strategies to address discrepancies:

- Assay Standardization : Use consistent cell lines (e.g., HEK293) and control compounds (e.g., LY3522348) to reduce variability .

- Metabolic Stability Testing : Compare hepatic microsome stability across species (e.g., human vs. murine) to explain divergent in vivo results .

- Data Meta-Analysis : Pool results from multiple studies (e.g., antiviral IC50 values) to identify outliers and validate trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.